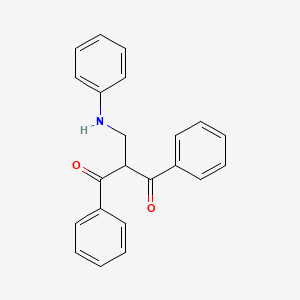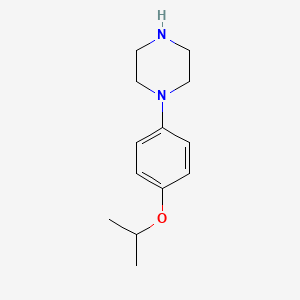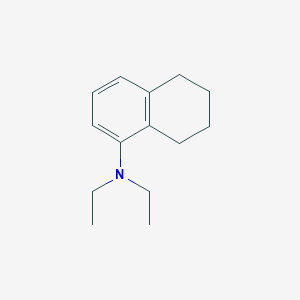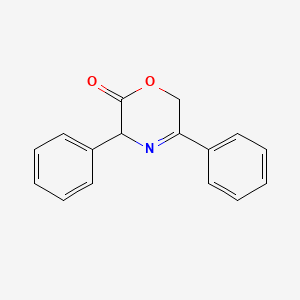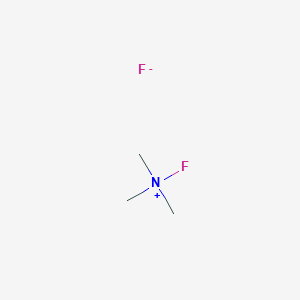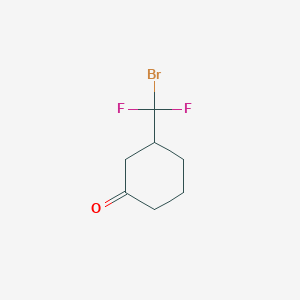
Dipropan-2-yl (1-aminopropyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropan-2-yl (1-aminopropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to carbon and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (1-aminopropyl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate aminopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
Dipropan-2-yl (1-aminopropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dipropan-2-yl (1-aminopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential as a drug candidate for treating various diseases, including osteoporosis and bacterial infections.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dipropan-2-yl (1-aminopropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt metabolic pathways and lead to various physiological effects .
相似化合物的比较
Similar Compounds
- Diisopropyl phosphite
- Diisopropyl phosphonate
- Aminomethylphosphonic acid
- Phosphinates
Uniqueness
Dipropan-2-yl (1-aminopropyl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
CAS 编号 |
153865-51-1 |
|---|---|
分子式 |
C9H22NO3P |
分子量 |
223.25 g/mol |
IUPAC 名称 |
1-di(propan-2-yloxy)phosphorylpropan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-9H,6,10H2,1-5H3 |
InChI 键 |
IWEHRDLIFXICNR-UHFFFAOYSA-N |
规范 SMILES |
CCC(N)P(=O)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


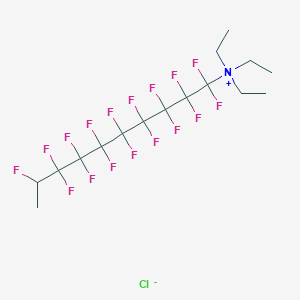
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
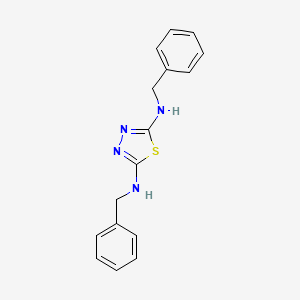
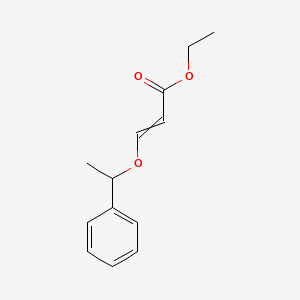
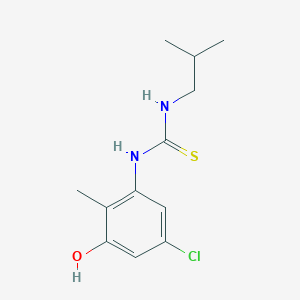
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
